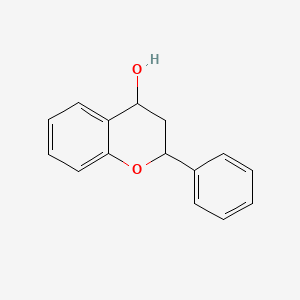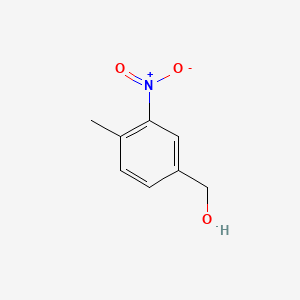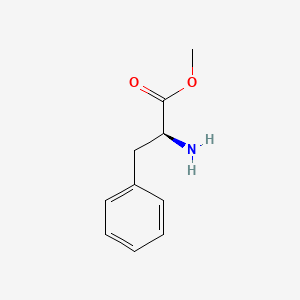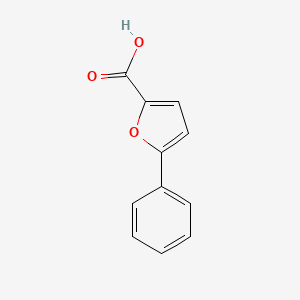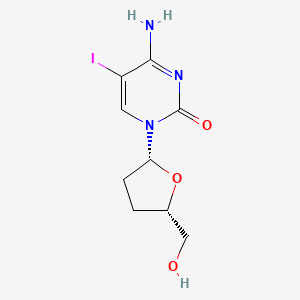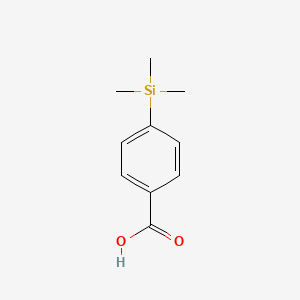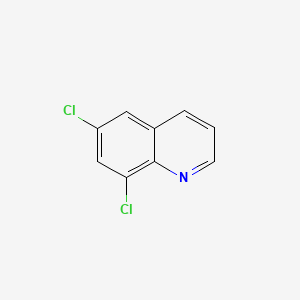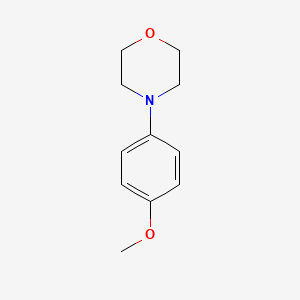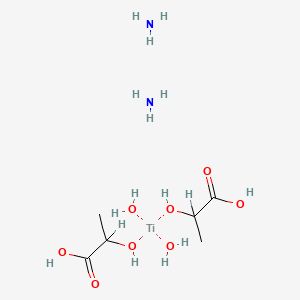
Dihydroxybis(ammonium lactato)titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxybis(ammonium lactato)titanium: is a water-soluble titanium complex often used in various scientific and industrial applications. This compound, also known as titanium(IV) bis(ammonium lactato)dihydroxide, has the molecular formula C₆H₁₈N₂O₈Ti and a molecular weight of 294.08 g/mol . It is typically available as a 50% w/w aqueous solution and is known for its clear to turbid colorless to yellow appearance .
Applications De Recherche Scientifique
Chemistry: Dihydroxybis(ammonium lactato)titanium is used as a precursor for synthesizing titanium dioxide (TiO₂) nanofibers and nanoparticles. These materials are applied in photocatalysis, where they help degrade organic pollutants and generate hydrogen from water .
Biology: In biological research, the compound is used to prepare titanium-based materials for biomedical applications, such as implants and drug delivery systems .
Medicine: Titanium dioxide nanoparticles synthesized from this compound are explored for their potential use in cancer therapy, particularly in photodynamic therapy, where they generate reactive oxygen species to kill cancer cells .
Industry: The compound is used in the production of water-soluble titanium complexes, which are applied in coatings, adhesives, and as catalysts in various industrial processes .
Mécanisme D'action
Action Environment
The action, efficacy, and stability of Dihydroxybis(ammonium lactato)titanium can be influenced by various environmental factors. For instance, the compound’s ability to form stable aqueous solutions suggests that its action and stability can be influenced by the presence and characteristics of water in the environment . Furthermore, the compound’s efficacy in forming titanium-based structures may be influenced by factors such as temperature and pH.
Analyse Biochimique
Biochemical Properties
The role of Dihydroxybis(ammonium lactato)titanium in biochemical reactions is significant. It is used in the production of water-soluble titanium complex
Molecular Mechanism
The molecular mechanism of action of this compound is not well defined. It is known to be involved in the synthesis of TiO2/WO3 nanofibers applicable in photocatalysis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The conventional method to synthesize anatase titanium dioxide (TiO₂) using dihydroxybis(ammonium lactato)titanium involves adjusting the pH value of the precursor solution to a basic condition . it can also be prepared under acidic conditions via a hydrothermal route . The hydrothermal method involves heating the precursor solution at elevated temperatures and pressures, resulting in the formation of anatase TiO₂ nanocrystals with specific surface areas and pore diameters suitable for various applications .
Industrial Production Methods: In industrial settings, this compound is produced by reacting titanium(IV) chloride with lactic acid and ammonium hydroxide. The reaction typically occurs in an aqueous medium, and the resulting product is purified and concentrated to obtain the desired 50% w/w aqueous solution .
Analyse Des Réactions Chimiques
Types of Reactions: Dihydroxybis(ammonium lactato)titanium undergoes various chemical reactions, including hydrolysis and complexation. It is commonly used as a precursor for the synthesis of titanium dioxide (TiO₂) and other titanium-based compounds .
Common Reagents and Conditions:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form titanium dioxide (TiO₂) nanocrystals.
Complexation: It can react with organic ligands, such as pyrocatechol violet, to form complexes used in colorimetric sensing applications.
Major Products Formed:
Titanium Dioxide (TiO₂): Hydrolysis of this compound results in the formation of TiO₂ nanocrystals, which are widely used in photocatalysis and dye-sensitized solar cells.
Colorimetric Complexes: Reaction with pyrocatechol violet forms complexes used as colorimetric sensors for detecting hydrofluoric acid (HF).
Comparaison Avec Des Composés Similaires
- Titanium(IV) oxyacetylacetonate
- Titanium(IV) isopropoxide
- Titanium(IV) butoxide
- Titanium(IV) oxysulfate
Uniqueness: Dihydroxybis(ammonium lactato)titanium is unique due to its water solubility and ability to form stable aqueous solutions. This property makes it particularly suitable for applications requiring water-based processes, such as photocatalysis and biomedical applications .
Propriétés
Numéro CAS |
65104-06-5 |
|---|---|
Formule moléculaire |
C6H14NO8Ti- |
Poids moléculaire |
276.04 g/mol |
Nom IUPAC |
azanium;2-oxidopropanoate;titanium(4+);dihydroxide |
InChI |
InChI=1S/2C3H5O3.H3N.2H2O.Ti/c2*1-2(4)3(5)6;;;;/h2*2H,1H3,(H,5,6);1H3;2*1H2;/q2*-1;;;;+4/p-3 |
Clé InChI |
SVDLWUOONQVSMJ-UHFFFAOYSA-K |
SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.N.N.O.O.[Ti] |
SMILES canonique |
CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[NH4+].[OH-].[OH-].[Ti+4] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dihydroxybis(ammonium lactato)titanium in the synthesis of hollow TiO2 nanospheres?
A1: this compound acts as a precursor to titanium dioxide (TiO2) in this synthesis []. When the sepharose gel containing protamine is soaked in the this compound solution, a reaction occurs at room temperature. This reaction likely involves the this compound interacting with the protamine and the sepharose gel network, leading to the formation of TiO2 within the gel matrix. Subsequent heating removes the gel and freeze-drying results in the formation of the hollow TiO2 nanospheres. The exact mechanism of hollow sphere formation is not fully elaborated in the provided abstract.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


